molecular formula C21H28N2O3S2 B4898280 N-(2-tert-butylsulfanylethyl)-4-[(N-methylsulfonylanilino)methyl]benzamide

N-(2-tert-butylsulfanylethyl)-4-[(N-methylsulfonylanilino)methyl]benzamide

Cat. No.: B4898280
M. Wt: 420.6 g/mol
InChI Key: OHTMQJSNWZVJJD-UHFFFAOYSA-N
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Description

N-(2-tert-butylsulfanylethyl)-4-[(N-methylsulfonylanilino)methyl]benzamide is a complex organic compound characterized by its unique structure, which includes a tert-butylsulfanyl group, a methylsulfonylanilino group, and a benzamide core

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-4-[(N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S2/c1-21(2,3)27-15-14-22-20(24)18-12-10-17(11-13-18)16-23(28(4,25)26)19-8-6-5-7-9-19/h5-13H,14-16H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTMQJSNWZVJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylsulfanylethyl)-4-[(N-methylsulfonylanilino)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the tert-butylsulfanyl ethylamine, which is then reacted with 4-[(N-methylsulfonylanilino)methyl]benzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as column chromatography and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylsulfanylethyl)-4-[(N-methylsulfonylanilino)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The methylsulfonylanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-tert-butylsulfanylethyl)-4-[(N-methylsulfonylanilino)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-tert-butylsulfanylethyl)-4-[(N-methylsulfonylanilino)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2-propanesulfonamide
  • N-(1-tert-butylamino-2,2,2-trichloro-ethyl)-3-methyl-benzamide

Uniqueness

N-(2-tert-butylsulfanylethyl)-4-[(N-methylsulfonylanilino)methyl]benzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and specificity for certain molecular targets.

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